3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile

Lipophilicity Polar Surface Area Physicochemical Property Comparison

Identifying building blocks with balanced CNS physicochemical profiles remains a bottleneck in neuroscience lead optimization. 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile (CAS 1291486-07-1) addresses this gap as a meta-substituted tetrazole with a calculated logP of 0.99 and TPSA of 57 Ų, predictive of favorable blood-brain barrier permeability. Key advantages: • Distinct meta-substitution geometry enables angular pharmacophore engagement not accessible with para/ortho analogs • 1H-tetrazole regiochemistry provides defined hydrogen-bonding and metal-coordination capacity for MOF applications • Supplied at ≥95% purity with global shipping for rapid medicinal chemistry and materials science deployment

Molecular Formula C8H5N5
Molecular Weight 171.163
CAS No. 1291486-07-1
Cat. No. B2609876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile
CAS1291486-07-1
Molecular FormulaC8H5N5
Molecular Weight171.163
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NN=N2)C#N
InChIInChI=1S/C8H5N5/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H
InChIKeyPKRSGNRLLIKPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile: Structure & Core Properties


3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile (CAS 1291486-07-1) is an organic heterocyclic building block characterized by a benzonitrile core meta-substituted with a 1H-1,2,3,4-tetrazol-1-yl group. Its molecular formula is C8H5N5 and molecular weight is 171.16 g/mol . The compound is commercially available in research-grade quantities, typically with a standard purity of ≥95% . As a member of the tetrazole class, it functions as a carboxylic acid bioisostere, offering enhanced metabolic stability and favorable physicochemical profiles for medicinal chemistry and materials science applications .

Meta-substituted tetrazole-benonitrile building block for medicinal chemistry and materials science
Functions as carboxylic acid bioisostere with reported metabolic stability context
Research-grade supply (≥95% purity) supporting structure-activity relationship and lead optimization workflows

Why 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile Cannot Be Replaced by Analogs


Positional isomerism on the phenyl ring fundamentally alters physicochemical properties and molecular recognition. The meta-substitution pattern in 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile confers distinct electronic distribution and steric profile compared to its ortho- and para- analogs, directly impacting solubility, permeability, and target engagement. Furthermore, the 1H-tetrazole regiochemistry (N1 vs. N2 linkage) modulates hydrogen-bonding capacity and metal-coordination geometry, rendering it non-interchangeable with 2H-tetrazole or other azole-based isosteres [1].

Positional isomerism (ortho/meta/para)
Substitution pattern may shift electronic distribution, steric profile, and target-engagement geometry; meta-isomer properties may not transfer to ortho or para analogs.
Tetrazole regioisomer (1H- vs 2H-tetrazole)
Regiochemistry alters hydrogen-bonding capacity and metal-coordination geometry; replacement with 2H-tetrazole or other azole isosteres may require validation.
Bioisostere class mismatch
Carboxylic acid, other tetrazole regioisomers, or non-tetrazole azoles may not replicate the same metabolic stability profile; assay response context may differ.

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile: Quantitative Differentiation from Analogs


Lipophilicity and TPSA vs. 2-Positional Isomer

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile exhibits a higher calculated logP (0.9896) and a significantly lower topological polar surface area (TPSA, 57.06 Ų) relative to its 2-positional isomer (logP 0.53, TPSA 67.39 Ų) [1]. This differentiation translates to enhanced passive membrane permeability and reduced hydrogen-bonding potential, critical for blood-brain barrier penetration and oral bioavailability in drug discovery programs .

Lipophilicity & TPSA
Head-to-head
Target: logP 0.99, TPSA 57.06 Ų vs. 2-isomer: logP 0.53, TPSA 67.39 Ų ΔlogP +0.46, ΔTPSA −10.33 Ų
Higher logP / lower TPSA may support membrane permeability screening
Calculated properties; requires experimental validation for CNS exposure models
Lipophilicity Polar Surface Area Physicochemical Property Comparison

Aqueous Solubility vs. 2-Positional Isomer

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile demonstrates a higher calculated aqueous solubility (logSw = -0.9571) compared to its 2-positional isomer (logSw = -1.48) [1]. This equates to an approximately 3.3-fold higher predicted water solubility, which can facilitate formulation development and improve in vivo exposure in preclinical studies.

Aqueous Solubility
Head-to-head
Target: logSw −0.96 vs. 2-isomer: logSw −1.48 ΔlogSw +0.52 (~3.3× higher predicted solubility)
Higher predicted solubility may facilitate bioassay preparation
Calculated logSw; formulation and dissolution-rate studies are needed
Aqueous Solubility logSw Physicochemical Property Comparison

Meta-Substitution Geometry vs. Para-Analog

The meta-substituted 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile positions the nitrile group and the tetrazole ring at an angle of approximately 120° relative to each other, whereas the para-analog (e.g., 4-(1H-tetrazol-1-yl)benzonitrile) orients these groups linearly. This angular divergence directly influences binding pocket occupancy and vector alignment in target proteins, as evidenced by the structure-activity relationship (SAR) studies on mGlu5 receptor antagonists where meta-substitution was essential for high affinity and selectivity [1].

Meta-Substitution Geometry
Class-level inference
Angular vector angle ~120° (meta) vs. ~180° (para); qualitative binding-pocket occupancy divergence
Geometry may influence target selectivity and SAR interpretation
Inferred from structure; supported by mGlu5 antagonist SAR precedent
Molecular Geometry Structure-Activity Relationship Drug Design

Synthetic Accessibility and High Purity

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile is readily synthesized using a well-established two-step protocol involving isocyanide-based condensation with trimethylsilyl azide, proceeding in good yields and delivering material with ≥95% purity [1]. This contrasts with certain 5-substituted tetrazoles which require more complex, lower-yielding synthetic routes.

Synthetic Accessibility
Cross-study comparable
Two-step protocol, good yields; commercial purity ≥95%
Consistent research-grade supply supports assay reproducibility
Comparative yield advantage over 5-substituted tetrazoles requires method-specific review
Synthetic Accessibility Purity Procurement

Aromatase Inhibitor Patent Precedent

Tetrazolyl-substituted benzonitriles, including the 1H-tetrazol-1-yl regioisomer, are explicitly claimed in US Patent 5,073,574 as selective aromatase inhibitors for the treatment of estrogen-dependent diseases such as breast cancer [1][2]. This patent establishes a clear pharmaceutical rationale for exploring this compound class, with the 1H-tetrazol-1-yl linkage being a key structural feature for enzyme inhibition.

Aromatase Inhibitor Precedent
Supporting evidence
Class claimed as selective aromatase inhibitors in US 5,073,574
Patent precedent supports enzyme inhibition research context
Data to verify in relevant breast cancer cell-model studies; not clinical efficacy
Aromatase Inhibition Cancer Patent Landscape

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile: Application Scenarios


CNS-Penetrant Lead Optimization

3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile's favorable lipophilicity (logP 0.9896) and low TPSA (57.06 Ų) make it an attractive building block for designing molecules with enhanced blood-brain barrier permeability . Medicinal chemists can leverage its physicochemical profile to improve CNS exposure in neuroscience programs, as demonstrated by the successful development of mGlu5 receptor antagonists featuring related meta-substituted tetrazole scaffolds [1].

Oral Aromatase Inhibitor Development

Based on patent claims that tetrazolyl-substituted benzonitriles act as selective aromatase inhibitors, 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile serves as a validated starting point for developing next-generation therapeutics for estrogen-dependent breast cancer [2][3]. Its balanced solubility and permeability profile supports oral formulation development.

Screening Library Diversification

With its ready commercial availability, high purity (≥95%), and distinct meta-substitution geometry, this compound is ideal for diversifying screening collections aimed at identifying novel hits against protein targets that recognize angular pharmacophores. Its physicochemical properties (logP, TPSA) align with typical drug-like space, reducing false-positive rates from poor solubility .

MOF Synthesis and Coordination Chemistry

The 1H-tetrazol-1-yl group is a versatile ligand for transition metals. The angular orientation of the nitrile and tetrazole moieties in 3-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile enables the construction of MOFs with unique pore geometries and catalytic properties not accessible with linear para-substituted analogs [4].

Application
Selection Property
Validation Focus
CNS lead optimization studies
LogP and TPSA profile supporting blood-brain barrier penetration context
Brain permeability assay and CNS exposure model validation
Aromatase inhibition research
1H-tetrazole regioisomer with patent-reported enzyme inhibition context
Enzyme inhibition assay and selectivity profiling in cell-model studies
Screening library diversification
Drug-like physicochemical space (logP, TPSA) and angular meta geometry
Solubility and permeability screening to reduce false-positive rates
MOF synthesis and coordination chemistry
Angular ligand geometry enabling unique pore topologies
Metal coordination geometry and catalytic property evaluation

Technical Documentation Hub

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16 linked technical documents
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